7-Methyl-1,2,3,4-tetrahydroisoquinoline
Description
Significance of the Tetrahydroisoquinoline Scaffold in Natural Products and Synthetic Chemistry
The THIQ nucleus is a common structural feature in a vast array of natural products and synthetically derived molecules, contributing to a wide spectrum of biological activities. nih.govnuph.edu.ua
The tetrahydroisoquinoline core is integral to the structure of numerous isoquinoline (B145761) alkaloids, a large and diverse group of natural products. nih.gov These compounds are found extensively in the plant kingdom. nih.gov Beyond the botanical world, certain tetrahydroisoquinoline derivatives have also been identified in mammalian species. These can be formed endogenously through the condensation of dopamine (B1211576) with aldehydes or ketones.
In the field of medicinal chemistry, the tetrahydroisoquinoline scaffold is considered a "privileged structure." mdpi.commdpi.com This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the design of novel therapeutic agents. mdpi.com The inherent structural features of the THIQ core allow for the introduction of various substituents, enabling the fine-tuning of pharmacological properties. Consequently, this scaffold is found in compounds developed for a range of therapeutic areas, including anticancer and antimicrobial applications. nih.govrsc.orgnih.gov
Overview of 7-Methyl-1,2,3,4-tetrahydroisoquinoline as a Specific Chemical Entity and Research Subject
This compound is a specific analog within the broader THIQ family, distinguished by a methyl group substitution at the 7-position of the aromatic ring. It is available commercially, typically as a hydrochloride salt, for research purposes. sigmaaldrich.com
Below is a data table summarizing the basic chemical properties of this compound hydrochloride.
| Property | Value |
| CAS Number | 207451-81-8 |
| Molecular Formula | C₁₀H₁₃N · HCl |
| Molecular Weight | 183.68 g/mol |
| Form | Solid |
| SMILES String | CC1=CC=C2CCNCC2=C1.[H]Cl |
| InChI Key | KCQZPRLKNXADRM-UHFFFAOYSA-N |
Despite its availability as a research chemical, dedicated studies focusing exclusively on the synthesis, biological activity, and pharmacological profile of this compound are not extensively represented in the scientific literature. Much of the research on methylated THIQs has centered on isomers such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477), which has been investigated for its neuroprotective and antidepressant-like effects. researchgate.netsigmaaldrich.com
Scope of Academic Research on Substituted Tetrahydroisoquinolines and Analogues
The academic interest in substituted tetrahydroisoquinolines is vast and multifaceted. Research efforts have largely focused on the synthesis of novel derivatives and the evaluation of their potential therapeutic applications. nih.govbohrium.com Key areas of investigation include the development of THIQ-based compounds as anticancer, antiglioma, and antimicrobial agents. bohrium.comnih.govresearchgate.net
The synthesis of the tetrahydroisoquinoline core is often achieved through established chemical reactions such as the Pictet-Spengler mdpi.comresearchgate.netwikipedia.org and Bischler-Napieralski reactions. wikipedia.orgorganic-chemistry.orgnrochemistry.com These methods allow for the construction of the bicyclic system from appropriate starting materials. For instance, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. wikipedia.org The Bischler-Napieralski reaction, on the other hand, typically employs the cyclization of β-arylethylamides. wikipedia.org These foundational synthetic strategies can be adapted to produce a wide variety of substituted THIQ analogues, including those with methyl groups on the aromatic ring.
Furthermore, research has explored the structure-activity relationships of substituted THIQs to optimize their biological effects. For example, a study on a series of 2,7-disubstituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives investigated their activity as selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists. jst.go.jp While this research does not focus on 7-methyl-THIQ itself, it highlights that the 7-position is a site of interest for chemical modification in the pursuit of therapeutically relevant molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-2-3-9-4-5-11-7-10(9)6-8/h2-3,6,11H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTMZZUXBMQAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550023 | |
| Record name | 7-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207451-81-8 | |
| Record name | 7-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activities and Pharmacological Profiles
General Spectrum of Biological Activities of Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinoline derivatives have demonstrated a broad and versatile pharmacological profile, engaging with a multitude of cellular and physiological pathways. nuph.edu.uaresearchgate.net These compounds are recognized for their significant effects on the central nervous system, where they can modulate neurotransmitter systems and offer neuroprotection. ontosight.airsc.org Beyond their neurological impact, THIQ analogs have been reported to possess anti-inflammatory, antioxidant, antimicrobial, and antitumor properties. researchgate.netmdpi.com The specific biological activity is often dictated by the nature and position of substituents on the THIQ core, which allows for fine-tuning of their pharmacological effects. researchgate.net
The wide-ranging activities of THIQ derivatives include:
Neuropharmacological Activities: Including neuroprotective, and potential modulation of central nervous system receptors. ontosight.aimdpi.com
Anti-inflammatory Effects: Modulating inflammatory pathways to reduce inflammation. ontosight.ai
Antioxidant Properties: Protecting cells from damage caused by oxidative stress. researchgate.net
Anti-pathogen Activities: Exhibiting efficacy against a variety of pathogens, including bacteria, mycobacteria, protozoa, and viruses. nih.govnuph.edu.ua
Antineoplastic and Cytotoxic Activities: Interfering with the proliferation and survival of cancer cells. nuph.edu.uaontosight.ai
Analgesic Effects: Providing pain relief through various mechanisms. biomedpharmajournal.org
The versatility of the THIQ scaffold continues to make it a privileged structure in the design and development of new therapeutic agents.
Neuroprotective Effects
Tetrahydroisoquinoline derivatives have been extensively investigated for their neuroprotective capabilities, particularly in the context of neurodegenerative diseases like Parkinson's disease. nih.govresearchgate.net Some endogenous THIQs, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), have shown potential in preventing neuronal damage. researchgate.net Studies have demonstrated that certain hydroxy-1MeTIQ derivatives exhibit greater neuroprotective efficacy than the parent compound. nih.gov For instance, specific derivatives have been suggested to have therapeutic potential for Parkinson's disease. nih.gov
The neuroprotective mechanisms of THIQ derivatives are multifaceted. Dauricine (B190908), a benzyl (B1604629) THIQ alkaloid, has been found to reduce the accumulation of amyloid-beta (Aβ) oligomers, which are implicated in Alzheimer's disease. rsc.org This effect is achieved by activating specific pathways of the unfolded protein response, which aids in the clearance of toxic Aβ oligomers. rsc.org Furthermore, the anti-apoptotic and potent antioxidant properties of dauricine also contribute to its neuroprotective profile. rsc.org Another derivative, AMTIQ, has been shown to suppress inflammatory responses in microglial cells and mitigate the neurotoxic effects of MPTP, a compound known to induce parkinsonism in animal models. rsc.org Oleracein E, a naturally occurring THIQ analog, has also demonstrated neuroprotection in both cell and animal models of Parkinson's disease. rsc.org
| Compound | Observed Neuroprotective Effect | Mechanism of Action | Disease Model |
|---|---|---|---|
| Hydroxy-1MeTIQ derivatives | Greater neuroprotective efficacy than 1MeTIQ. nih.gov | Not specified. | Potential for Parkinson's disease treatment. nih.gov |
| Dauricine | Reduces Aβ accumulation. rsc.org | Activation of X-box binding protein 1 (XBP-1) and eukaryotic translation initiation factor (eIF2α) arms of the unfolded protein responses, anti-apoptotic, and antioxidant properties. rsc.org | Alzheimer's disease. rsc.org |
| AMTIQ | Suppressed inflammatory responses and attenuated the effects of MPTP. rsc.org | Not specified. | MPTP-induced Parkinsonism in mice. rsc.org |
| Oleracein E | Provided neuroprotection against rotenone-induced damage. rsc.org | Not specified. | Rotenone-induced Parkinson's disease in cell and animal models. rsc.org |
Anti-inflammatory Properties
The anti-inflammatory potential of tetrahydroisoquinoline derivatives has been a significant area of research. nih.gov These compounds can modulate inflammatory pathways, making them promising candidates for treating inflammatory conditions. ontosight.ai Many isoquinoline (B145761) alkaloids, including cepharanthine, berberine, and tetrandrine, have demonstrated anti-inflammatory effects. nih.gov
Recent studies have focused on designing novel THIQ derivatives as specific inhibitors of inflammatory targets. For instance, a series of new THIQ derivatives were developed as phosphodiesterase 4 (PDE4) inhibitors for the potential treatment of psoriasis. nih.gov PDE4 is a key enzyme in regulating inflammatory responses, and its inhibition can lead to a reduction in inflammation. nih.gov In one study, a specific compound, referred to as compound 36, showed significant inhibitory potency against PDE4D and reduced the release of tumor necrosis factor-alpha (TNF-α) from stimulated immune cells. nih.gov
Another study investigated the anti-inflammatory effects of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. biomedpharmajournal.org This compound exhibited a pronounced anti-inflammatory effect in a model of formalin-induced arthritis in rats, with its activity being significantly higher than that of the standard drug, diclofenac (B195802) sodium. biomedpharmajournal.org
| Compound | Target/Model | Observed Anti-inflammatory Effect | Reference Compound |
|---|---|---|---|
| Compound 36 (a THIQ derivative) | Phosphodiesterase 4D (PDE4D) and LPS-stimulated RAW 264.7 and hPBMCs. nih.gov | Significant inhibitory potency against PDE4D and TNF-α release. nih.gov | Calcipotriol (in vivo psoriasis model). nih.gov |
| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Formalin-induced arthritis in rats. biomedpharmajournal.org | At a dose of 0.5 mg/kg, the effect was 3.3 times greater than the reference drug. biomedpharmajournal.org | Diclofenac sodium. biomedpharmajournal.org |
Antioxidant Activity
The introduction of a tetrahydroisoquinoline moiety into the structure of quercetin (B1663063), a flavonoid known for its strong antioxidant potential, has been shown to enhance its antioxidative properties. mdpi.com This enhancement is thought to be associated with the presence of a tertiary amino group in the new derivatives, which, in combination with the electron-donating phenolic hydroxyl groups of quercetin, boosts the antioxidant activity. mdpi.com
In a study evaluating novel tetrahydroquinoline derivatives, all synthesized compounds demonstrated excellent antioxidant capacity in the ABTS assay, with EC50 values below 10 μg/mL, significantly outperforming the ascorbic acid control (EC50 = 35 μg/mL). mdpi.com The results suggested that the primary mechanism for their radical-scavenging activity is through single electron transfer. mdpi.com Furthermore, a study on new 5,6,7,8-tetrahydroisoquinolines found that several of the synthesized compounds exhibited higher antioxidant activity than Vitamin C. nih.gov
| Compound Type | Assay | Observed Antioxidant Effect | Reference Compound |
|---|---|---|---|
| Quercetin-Tetrahydroisoquinoline Derivatives | DPPH assay. mdpi.com | Improved antioxidant potential compared to quercetin alone. mdpi.com | Ascorbic acid. mdpi.com |
| Novel Tetrahydroquinoline Derivatives | ABTS assay. mdpi.com | EC50 values below 10 μg/mL. mdpi.com | Ascorbic acid (EC50 = 35 μg/mL). mdpi.com |
| 5,6,7,8-Tetrahydroisoquinolines | DPPH assay. nih.gov | Several compounds showed higher antioxidant activity. nih.gov | Vitamin C. nih.gov |
Anti-pathogen Activity (e.g., Antibacterial, Antitubercular, Antitrypanosomal, Anti-HIV)
The tetrahydroisoquinoline scaffold is a key structural feature in a variety of compounds that exhibit a broad spectrum of anti-pathogen activities. nih.govrsc.orgnuph.edu.ua These derivatives have been shown to be effective against bacteria, mycobacteria, fungi, protozoa, and viruses, including HIV. nih.govnuph.edu.uarsc.org
Antibacterial and Antifungal Activity: Several novel THIQ analogs have been synthesized and evaluated for their antibacterial properties. rsc.org Some of these compounds were found to be more potent than the standard drug norfloxacin (B1679917) against Campylobacter jejuni, and another was more potent than ciprofloxacin (B1669076) against Streptococcus mutans and Bacillus subtilis. rsc.org In terms of antifungal activity, N-substituted THIQ analogs have shown a comparable zone of inhibition against Candida glabrata as the standard drug clotrimazole. nih.govrsc.org Certain compounds were particularly potent against Saccharomyces cerevisiae and Yarrowia lipolytica, and were found to interfere with the ergosterol (B1671047) biosynthetic pathway. rsc.org
Antitubercular Activity: 5,8-disubstituted THIQ analogs have been synthesized and evaluated for their anti-mycobacterial properties against Mycobacterium tuberculosis. rsc.org Some of these analogs were found to be potent and also exhibited good clearance properties. rsc.org One compound showed potent inhibitory activity against the mycobacterial ATP synthetase enzyme with significant selectivity over the human counterpart. rsc.org
Antitrypanosomal and Antiplasmodial Activity: THIQ derivatives have also been explored for their activity against protozoan parasites. They have been reported to possess antitrypanosomal activity. nuph.edu.ua Additionally, 1-aryl-6-hydroxy-THIQ analogs have been evaluated for their antiplasmodial activity against Plasmodium falciparum, the parasite that causes malaria. rsc.org Several of these compounds exhibited potent antimalarial activity comparable to the standard drug chloroquine. rsc.org
Anti-HIV Activity: The THIQ scaffold has shown immense potential in the development of anti-HIV agents. rsc.org Benzylisoquinoline alkaloids isolated from the leaves of Nelumbo nucifera, such as (+)-1(R)-Coclaurine and (-)-1(S)-norcoclaurine, have demonstrated potent anti-HIV activity with high therapeutic indexes. nih.gov Other related alkaloids, including liensinine, negferine, and isoliensinine, also showed potent anti-HIV activities. nih.gov
| Activity | Compound/Derivative Type | Target Organism | Observed Effect | Reference Drug |
|---|---|---|---|---|
| Antibacterial | THIQ analogs | Campylobacter jejuni | More potent than reference. rsc.org | Norfloxacin. rsc.org |
| Antifungal | N-substituted THIQ analogs | Candida glabrata | Comparable zone of inhibition. rsc.org | Clotrimazole. rsc.org |
| Antitubercular | 5,8-disubstituted THIQ analogs | Mycobacterium tuberculosis | Potent activity and good clearance. rsc.org | Not specified. |
| Antiplasmodial | 1-aryl-6-hydroxy-THIQ analogs | Plasmodium falciparum | Potent activity comparable to reference. rsc.org | Chloroquine. rsc.org |
| Anti-HIV | (+)-1(R)-Coclaurine | HIV-1 | EC50 of 0.8 µg/mL, TI >125. nih.gov | Not specified. |
| Anti-HIV | (-)-1(S)-norcoclaurine | HIV-1 | EC50 of <0.8 µg/mL, TI >25. nih.gov | Not specified. |
Antineoplastic and Cytotoxic Activities
The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is present in a number of natural and synthetic compounds that exhibit significant cytotoxic and antineoplastic activities. nuph.edu.uanih.gov These derivatives have been shown to act through various mechanisms, including inhibiting cell proliferation, inducing apoptosis, causing DNA fragmentation, and inhibiting tubulin polymerization. benthamdirect.com
A number of THIQ derivatives have been synthesized and tested against various human tumor cell lines. bookpi.org In one study, novel THIQ derivatives were evaluated against human colon carcinoma (HCT116), non-small cell lung cancer (H1975), human lung adenocarcinoma (A549), and human pancreatic cancer (BxPC-3) cell lines. bookpi.org Two compounds, 4i and 4j, demonstrated substantial growth inhibitory action against all tested cell lines, particularly H1975. bookpi.org
In another study, new 5,6,7,8-tetrahydroisoquinolines were synthesized and evaluated for their anticancer activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines. nih.gov All tested compounds showed moderate to strong anti-cancer activity. nih.gov Compound 7e was the most potent against the A549 cell line, while compound 8d was the most potent against the MCF7 cell line. nih.gov Further investigation revealed that these compounds induced cell cycle arrest and apoptosis in the cancer cells. nih.gov Additionally, these compounds were found to be potent inhibitors of cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR), which are important targets in cancer therapy. nih.gov
Tetrahydroisoquinoline derivatives have also been investigated as inhibitors of KRas, a key protein involved in many cancers. nih.gov Derivatives bearing a chloro or trifluoromethyl group at the 4-position of a phenyl ring showed significant KRas inhibition against several colon cancer cell lines. nih.gov
| Compound/Derivative Type | Cancer Cell Line | Observed Effect | Mechanism/Target |
|---|---|---|---|
| Compounds 4i and 4j | H1975 (non-small cell lung cancer) | Substantial growth inhibitory action. bookpi.org | Not specified. |
| Compound 7e | A549 (lung cancer) | IC50: 0.155 µM; caused cell cycle arrest at G2/M phase and a 79-fold increase in apoptosis. nih.gov | CDK2 inhibitor. nih.gov |
| Compound 8d | MCF7 (breast cancer) | IC50: 0.170 µM; caused cell cycle arrest at S phase and a 69-fold increase in apoptosis. nih.gov | DHFR inhibitor. nih.gov |
| GM-3-18 (chloro-substituted THIQ) | Colon cancer cell lines | Significant KRas inhibition (IC50 range: 0.9 to 10.7 μM). nih.gov | KRas inhibition. nih.gov |
| GM-3-143 (trifluoromethyl-substituted THIQ) | Colon cancer cell lines | Significant KRas inhibition. nih.gov | KRas inhibition. nih.gov |
Analgesic Effects
Certain tetrahydroisoquinoline derivatives have been found to possess significant analgesic properties. biomedpharmajournal.org These compounds can act on various pain pathways to provide relief from different types of pain.
A study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated its pronounced analgesic activity in models of both thermal and chemical pain. biomedpharmajournal.org In the hot plate test, which measures response to thermal pain, this compound showed high analgesic activity by increasing the pain sensitivity threshold. biomedpharmajournal.org In the acetic acid-induced writhing test, a model for chemical-induced pain, the compound was found to be significantly more effective than the standard non-narcotic analgesic, metamizole (B1201355) sodium. biomedpharmajournal.org The study concluded that this THIQ derivative has the potential to be used as a non-narcotic analgesic in medical practice. biomedpharmajournal.org
Furthermore, a series of novel tetrahydroisoquinoline quaternary derivatives have been synthesized and evaluated as peripheral κ-opioid receptor agonists. nih.gov The κ-opioid receptor is a well-known target for analgesics. Several of these compounds exhibited high affinity for the κ-opioid receptor. nih.gov One compound, in particular, produced potent antinociceptive activity in the mouse acetic acid-induced writhing assay, with the added benefit of having lower sedative side effects compared to a parent compound. nih.gov
| Compound | Pain Model | Observed Analgesic Effect | Mechanism/Target |
|---|---|---|---|
| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Hot plate test (thermal pain) and acetic acid writhing test (chemical pain). biomedpharmajournal.org | High analgesic activity, significantly more effective than metamizole sodium in the writhing test. biomedpharmajournal.org | Not specified, but suggested as a non-narcotic analgesic. biomedpharmajournal.org |
| Compound 4l (a THIQ quaternary derivative) | Mouse acetic acid-induced writhing assay. nih.gov | Potent antinociceptive activity with lower sedative side effects. nih.gov | Peripheral κ-opioid receptor agonist (κKi=0.94nM). nih.gov |
Anticonvulsant Activity
While direct studies on the anticonvulsant properties of 7-Methyl-1,2,3,4-tetrahydroisoquinoline are not prominent in the reviewed literature, the broader class of THIQ derivatives has shown significant potential in this area. Research has focused on related analogs, particularly the 1-methyl isomer and more complex substituted versions.
For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated a clear anticonvulsant effect in the maximal electroshock-induced seizure model in mice. nih.gov Isobolographic analysis revealed that 1MeTIQ exhibits a synergistic (supra-additive) interaction when combined with the conventional antiepileptic drug phenobarbital. nih.gov Its combinations with carbamazepine, phenytoin, and valproate resulted in an additive interaction. nih.gov Furthermore, a 3D pharmacophore model developed for a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives identified key structural features for anticonvulsant activity, suggesting that these compounds may act as noncompetitive AMPA receptor antagonists. nih.govelectronicsandbooks.com
Table 1: Anticonvulsant Interaction Profile of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)
| Interacting Drug | Type of Interaction (Maximal Electroshock Model) |
|---|---|
| Phenobarbital | Supra-additive (Synergistic) |
| Carbamazepine | Additive |
| Phenytoin | Additive |
| Valproate | Additive |
Data sourced from isobolographic analysis in mouse models. nih.gov
Cardioprotective and Antispasmodic Effects
The cardioprotective effects of the tetrahydroisoquinoline scaffold have been investigated, though specific data for the 7-methyl derivative is sparse. Studies on the parent compound, TIQ, have shown that it can improve left ventricular function following ischemia/reperfusion (I/R) injury in mice. researchcommons.orgresearchcommons.org This protective effect is associated with a reduction in inflammatory responses and the down-regulation of the ICAM-1 signaling pathway. researchcommons.orgresearchcommons.org
Other novel THIQ analogs have also been identified as potent cardioprotective agents. In isolated perfused rat heart models, certain nitrobenzylmercaptopurine riboside (NBMPR) analogs featuring a THIQ core were more effective than NBMPR at reducing infarct size and improving recovery of left ventricular developed pressure after induced ischemia. nih.gov
Regarding antispasmodic effects, papaverine, a benzylisoquinoline alkaloid, is a well-known myotropic antispasmodic agent. biomedpharmajournal.orgmdpi.com Research into novel 1,3-disubstituted 3,4-dihydroisoquinolines, which are structurally related to papaverine, has been conducted to explore their potential as smooth muscle relaxants. mdpi.com
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are a key class of drugs used to treat symptoms of Alzheimer's disease. nih.gov The potential for THIQ derivatives to act as AChE inhibitors has been explored. While direct enzymatic assays for this compound were not found, various synthetic derivatives of the broader tetrahydroquinoline (THQ) class have been synthesized and evaluated for this activity. researchgate.net
For example, a series of heterodimers combining 6-chlorotacrine with a tetrahydroquinolone moiety (a related but distinct structure) produced compounds that inhibit AChE at nanomolar concentrations with high selectivity over butyrylcholinesterase (BChE). hkust.edu.hk This highlights the potential of the general quinoline (B57606) scaffold in designing potent enzyme inhibitors.
Inhibitory Activity against Specific Enzymes (e.g., HCV NS3 Protease, Mycobacterial ATP Synthase)
HCV NS3 Protease: The NS3 protease of the Hepatitis C virus (HCV) is a critical target for antiviral drug development. nih.govmcgill.ca Significant research has been directed toward designing inhibitors based on the tetrahydroisoquinoline scaffold. Notably, potent macrocyclic inhibitors have been developed using a 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid moiety. nih.govacs.orgscispace.com In these complex structures, the THIQ unit serves as a constrained scaffold. Pentapeptide-based inhibitors incorporating this 7-hydroxy-THIQ derivative demonstrated impressive potency, with Ki values in the nanomolar range (0.015–0.26 μM). nih.govscispace.com X-ray crystallography confirmed that these inhibitors form a reversible covalent bond with the active site Ser139 of the protease. nih.gov
Mycobacterial ATP Synthase: The F1F0-ATP synthase is an essential enzyme for Mycobacterium tuberculosis and a validated drug target. While specific inhibition of this enzyme by this compound has not been reported, the general THIQ class has been investigated for antimycobacterial properties. Some synthesized THIQs were found to inhibit the growth of M. tuberculosis H37Rv. nih.gov Their mechanism of action was linked to the inhibition of the ATP-dependent MurE ligase, an enzyme crucial for the biosynthesis of the bacterial cell wall peptidoglycan. nih.gov
Neurochemical and Neuropharmacological Investigations
The neuropharmacological effects of THIQ and its derivatives, particularly 1MeTIQ, are well-documented, focusing on their interactions with major neurotransmitter systems and key enzymes involved in their metabolism.
Interactions with Neurotransmitter Systems (e.g., Dopaminergic, Serotonergic, Noradrenergic, Glutamatergic)
Research into the neurochemical profile of THIQs has largely centered on the parent compound (TIQ) and its 1-methyl derivative (1MeTIQ).
Dopaminergic System: 1MeTIQ is considered a natural regulator of the dopamine (B1211576) system. nih.gov It has been shown to prevent the decrease in spontaneous firing of dopaminergic neurons in the substantia nigra induced by the neurotoxin MPTP. nih.gov This neuroprotective effect may be related to its ability to reduce the formation of free radicals. nih.gov
Serotonergic and Noradrenergic Systems: Both TIQ and 1MeTIQ have been shown to produce antidepressant-like effects in animal models, which are linked to the activation of noradrenergic (NA) and serotonergic (5-HT) systems. nih.gov Administration of 1MeTIQ increased the levels of noradrenaline and serotonin (B10506) in the frontal cortex and striatum of mice. nih.gov These effects are believed to contribute to its activity in models of neuropathic pain. nih.gov
Glutamatergic System: 1MeTIQ has been shown to offer neuroprotection through its antagonism of the glutamatergic system. nih.govresearchgate.net It prevents glutamate-induced cell death and inhibits the kainate-induced release of excitatory amino acids in the rat frontal cortex. nih.gov In contrast, acute administration of the parent compound, TIQ, was found to decrease the extracellular level of glutamate (B1630785) in the striatum without affecting NMDA receptor binding. nih.gov
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidase (MAO) is a key enzyme responsible for the breakdown of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine (B1679862). mayoclinic.org Its inhibition can lead to increased levels of these neurotransmitters in the brain.
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is a known reversible and moderate inhibitor of both MAO-A and MAO-B. nih.govsigmaaldrich.com This MAO-inhibiting property is considered a major component of its neuroprotective and antidepressant-like actions, as it leads to an increase in the concentrations of dopamine and serotonin in the brain. nih.govresearchgate.netnih.gov This mechanism distinguishes its action from that of classic antidepressants like desipramine. nih.gov
Table 2: Summary of Neuropharmacological Activities of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)
| Pharmacological Target/System | Observed Effect of 1MeTIQ | Reference(s) |
|---|---|---|
| Dopaminergic System | Neuroprotective against MPTP toxicity | nih.gov |
| Serotonergic System | Activation; increased serotonin levels | nih.govnih.gov |
| Noradrenergic System | Activation; increased noradrenaline levels | nih.govnih.govnih.gov |
| Glutamatergic System | Antagonism; prevents glutamate-induced excitotoxicity | nih.govresearchgate.net |
Modulation of Catecholamine Uptake and Release
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to significantly influence catecholaminergic systems, primarily through the modulation of dopamine and norepinephrine metabolism and release rather than direct transporter inhibition. Research indicates that 1MeTIQ acts as a reversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.govnih.gov This inhibition of MAO, a key enzyme in the degradation of catecholamines, leads to a shift in dopamine catabolism. Instead of being broken down via the MAO-dependent oxidative pathway which generates potentially harmful free radicals, dopamine metabolism is rerouted towards the COMT (catechol-O-methyltransferase)-dependent O-methylation pathway. nih.govnih.gov
This mechanism of action has a dual effect: it reduces the production of oxidative species and elevates the concentration of dopamine available in the synaptic cleft. nih.gov In vivo microdialysis studies in rats have demonstrated that both acute and chronic administration of 1MeTIQ can increase dopamine release in the striatum by approximately 200%. nih.gov This suggests an enhancement of dopaminergic neurotransmission. Furthermore, neurochemical data indicates that 1MeTIQ activates the noradrenergic system, an effect also seen with some classic antidepressants. nih.gov
The table below summarizes the principal neurochemical effects of 1MeTIQ on catecholamine systems.
| Effect | Mechanism | Brain Region(s) | Outcome |
| Increased Dopamine Release | Inhibition of MAO-A and MAO-B, shifting catabolism to COMT-pathway | Striatum | Elevated synaptic dopamine concentration |
| Activation of Noradrenergic System | Not fully elucidated, likely related to MAO-A inhibition | General (inferred from systemic administration) | Increased noradrenergic tone |
| Inhibition of Dopamine Oxidation | Reversible MAO inhibition | Hypothalamus, other brain structures | Reduced formation of DOPAC, decreased oxidative stress |
Attenuation of Neuroinflammation and Microglial Activation
Based on available scientific literature, there is limited direct research investigating the specific effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline on neuroinflammation and the activation of microglia. While the broader class of tetrahydroisoquinoline-related compounds has been explored for various central nervous system activities, the targeted role of 1MeTIQ in inflammatory pathways within the brain, such as the suppression of pro-inflammatory cytokine release or the modulation of microglial states (M1/M2 polarization), remains an area requiring further investigation.
Prevention of Neurotoxin-Induced Neurodegeneration (e.g., MPTP, Rotenone)
A significant body of research highlights the neuroprotective properties of 1MeTIQ against neurotoxins commonly used to model Parkinson's disease in animals, such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and rotenone (B1679576). researchgate.net
MPTP-Induced Neurodegeneration: MPTP is a neurotoxin that, once metabolized in the brain to MPP+ (1-methyl-4-phenylpyridinium), selectively destroys dopaminergic neurons in the substantia nigra. Studies have shown that 1MeTIQ can prevent the parkinsonism-like behavioral abnormalities, such as bradykinesia, induced by MPTP. researchgate.net The underlying protective mechanism is associated with its ability to prevent the inhibition of complex I of the mitochondrial respiratory chain, a primary target of MPP+. researchgate.net By shielding this crucial component of cellular energy production, 1MeTIQ helps maintain neuronal function and viability in the face of the toxin. researchgate.net
Rotenone-Induced Neurodegeneration: Rotenone is a pesticide that also induces parkinsonism by inhibiting mitochondrial complex I. nih.govnih.gov Repeated systemic administration of rotenone in rats leads to significant mortality and drastic alterations in dopamine metabolism. nih.gov Research has demonstrated that pretreatment with 1MeTIQ effectively counteracts these toxic effects, protecting against both the lethal effects and the biochemical disturbances in the dopaminergic system. nih.gov When rotenone is injected directly into the brain, it causes a durable neurotoxic effect, decreasing dopamine levels in the striatum and substantia nigra; this damage is strongly reduced by the administration of 1MeTIQ. nih.gov
The following table summarizes the neuroprotective effects of 1MeTIQ against these specific neurotoxins.
| Neurotoxin | Animal Model | Key Findings | Proposed Mechanism of Action |
| MPTP | Mouse | Prevents MPTP-induced bradykinesia. researchgate.net | Prevents MPP+-induced inhibition of mitochondrial complex I. researchgate.net |
| Rotenone | Rat | Counteracts rotenone-induced mortality and alterations in dopamine metabolism. nih.gov | Protects mitochondrial complex I function; antioxidant properties. researchgate.netnih.gov |
| Reduces the decrease in striatal dopamine after intracerebral rotenone injection. nih.gov |
Antiaddictive Properties
1MeTIQ has demonstrated potential as an anti-addictive agent, particularly in preclinical models of cocaine addiction. researchgate.net Studies in rats have shown that 1MeTIQ can dose-dependently decrease cocaine self-administration. jpp.krakow.plnih.gov This suggests that the compound can reduce the reinforcing properties of the psychostimulant.
Furthermore, 1MeTIQ was found to decrease cocaine-seeking behavior that is reinstated by a "priming" dose of cocaine itself. nih.gov This is a crucial finding, as this model mimics relapse to drug use triggered by re-exposure to the substance. Interestingly, 1MeTIQ did not appear to affect seeking behavior reinstated by drug-associated cues (like a light and tone), nor did it alter responding for a natural reward like food. nih.gov This indicates a degree of specificity in its action, targeting the motivational effects of the drug rather than causing a general suppression of behavior. The anti-addictive effects may be linked to its activity as a partial agonist or antagonist at dopamine D2-like receptors, thereby modulating the reward system. jpp.krakow.pl
Antidepressant-like Activity
The antidepressant potential of 1MeTIQ has been substantiated in several rodent models of depression. nih.govnih.gov In behavioral despair tests, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST), administration of 1MeTIQ significantly decreased the immobility time in rats and mice. nih.govnih.govresearchgate.net This reduction in immobility is a characteristic effect of many clinically effective antidepressant drugs. The potency of 1MeTIQ in these tests was found to be comparable to the tricyclic antidepressant imipramine. nih.gov
The mechanism underlying this antidepressant-like activity is believed to be multifactorial and distinct from many conventional antidepressants. Neurochemical analyses have shown that 1MeTIQ administration leads to the activation of both noradrenergic and serotonergic systems. nih.govnih.gov This is primarily attributed to its function as a reversible inhibitor of MAO-A and MAO-B, which leads to increased brain concentrations of norepinephrine, serotonin, and dopamine. nih.gov By preventing the breakdown of these key monoamine neurotransmitters, 1MeTIQ enhances their availability, which is consistent with the monoamine hypothesis of depression. wikipedia.org
The table below presents findings from the Forced Swim Test (FST) following 1MeTIQ administration.
| Animal Model | Compound/Dose | Effect on Immobility Time | Reference |
| Rat | 1MeTIQ (10 mg/kg) | Significant decrease | nih.gov |
| Mouse | 1MeTIQ (10, 25, 50 mg/kg) | Significant decrease (dose-dependent) | nih.gov |
| Mouse | Imipramine (15, 30 mg/kg) | Significant decrease | nih.gov |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Structural Features Dictating Biological Potential
The biological potential of 7-methyl-1,2,3,4-tetrahydroisoquinoline derivatives is dictated by a combination of key structural features. The tetrahydroisoquinoline core itself provides a rigid scaffold that correctly orients substituents for interaction with biological targets. The presence and position of various functional groups on this scaffold are crucial for modulating activity.
For instance, in a series of tetrahydroisoquinoline-7-carboxamides designed as selective Discoidin Domain Receptor 1 (DDR1) inhibitors, the tetrahydroisoquinoline core was essential for the desired kinase inhibition. The carboxamide group at the 7-position serves as a key interaction point, and its modification can significantly impact potency and selectivity. nih.govacs.org
Impact of Substitution Patterns on Activity and Efficacy
The substitution pattern on the this compound ring system is a critical factor influencing both the activity and efficacy of these compounds. The position of the methyl group at the 7-position itself is significant, as substitutions at different positions on the aromatic ring can lead to vastly different biological outcomes.
In the context of DDR1 inhibitors, while the primary focus was on the 7-carboxamide moiety, further substitutions on the tetrahydroisoquinoline ring were explored. For example, the introduction of a lipophilic substituent at the R1 position was found to occupy a small hydrophobic recess in the ATP binding pocket of DDR1, leading to improved potency. Specifically, an (R)-methyl derivative showed a 20-fold improvement in potency, while an (R)-ethyl derivative displayed a 12-fold enhancement. nih.govacs.org This highlights the importance of strategically placed substituents to exploit specific features of the target's binding site.
A broader analysis of tetrahydroisoquinoline derivatives reveals that substitutions at various positions are crucial for different biological activities. For instance, in the development of potential PDE4 inhibitors, a 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline scaffold was utilized, indicating the importance of substituents at both the 6 and 7-positions for this particular target. nih.gov Similarly, for antitubercular agents, 5,8-disubstituted tetrahydroisoquinolines were found to be effective, with the nature of the 7-linked side chains being a key determinant of potency. nih.gov
The following interactive table summarizes the impact of different substitution patterns on the activity of tetrahydroisoquinoline derivatives based on findings from various studies.
| Scaffold Position | Substituent | Effect on Activity | Target/Activity | Reference |
|---|---|---|---|---|
| R1 | (R)-Methyl | 20-fold potency improvement | DDR1 Inhibition | nih.govacs.org |
| R1 | (R)-Ethyl | 12-fold potency improvement | DDR1 Inhibition | nih.govacs.org |
| R1 | (R)-Isopropyl | Substantial potency loss | DDR1 Inhibition | nih.govacs.org |
| 7-position | -CH2- or -CONH- linkers | More effective | Antitubercular | nih.gov |
| 7-position | -CO- or -COCH2- linkers | Less effective | Antitubercular | nih.gov |
Influence of Stereochemistry on Potency and Selectivity
Stereochemistry plays a pivotal role in the potency and selectivity of this compound derivatives. The three-dimensional arrangement of atoms can dramatically affect how a molecule binds to its biological target.
A compelling example is seen in the development of DDR1 inhibitors. The (R)-methyl compound at the R1 position exhibited a significant increase in potency, while its (S)-methyl counterpart, where the methyl group is oriented away from the hydrophobic pocket, showed similar inhibitory potency to the unsubstituted compound. nih.govacs.org This demonstrates that a specific stereochemical configuration is required for optimal interaction with the target.
The importance of stereochemistry is a recurring theme in the broader class of tetrahydroisoquinolines. For instance, the diastereoselective synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid highlights the efforts to control the stereochemistry at the C1 position to obtain specific biological activities. mdpi.comnih.gov The absolute stereochemistry of other tetrahydroisoquinoline derivatives has also been shown to be crucial for their interaction with adrenoceptors. ua.es
Role of Functional Groups
The nature of the functional groups appended to the this compound scaffold is a key determinant of its biological activity. Electron-donating, electron-withdrawing, and heterocyclic functional groups all play vital roles in modulating the biological potential of these compounds. researchgate.netnuph.edu.ua
In the design of PDE4 inhibitors, the attachment of a methoxy (B1213986) (CH3O) or trifluoromethoxy (CF3O) group to a phenyl ring substituent was found to enhance inhibitory activity against PDE4B. Furthermore, a sulfonamide group was identified as being crucial for improving both inhibitory activity and subtype selectivity. nih.gov
For P-glycoprotein (P-gp) ligands, the introduction of a 2-biphenyl derivative and an elongated analogue with specific functional groups resulted in strong P-gp substrates. nih.gov The presence of 6,7-dimethoxy groups on the tetrahydroisoquinoline motif has also been shown to influence the antioxidant and enzyme inhibitory activities of quercetin-tetrahydroisoquinoline hybrids. mdpi.com
Correlation of Molecular Descriptors with Biological Responses
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity using molecular descriptors. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.
While specific QSAR studies focusing solely on a diverse set of this compound derivatives are not extensively reported in the provided search results, the principles can be inferred from studies on the broader tetrahydroisoquinoline class. For instance, in the development of DDR1 inhibitors, the introduction of a lipophilic (hydrophobic) substituent at the R1 position led to improved potency, suggesting a positive correlation between hydrophobicity in this region and biological response. nih.govacs.org
A study on 5,8-disubstituted tetrahydroisoquinolines as inhibitors of M. tuberculosis noted a broad general trend of improved potency with higher lipophilicity. nih.gov This indicates that hydrophobicity is a key molecular descriptor for the antitubercular activity of these compounds. The molecular size of substituents also plays a role, as demonstrated by the detrimental effect of a large isopropyl group at the R1 position of the DDR1 inhibitors. nih.govacs.org
Computational Approaches in SAR/QSAR Analysis
Computational chemistry has become an indispensable tool in the SAR and QSAR analysis of tetrahydroisoquinoline derivatives. Techniques such as quantum chemical calculations, molecular docking, and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide valuable insights into the molecular basis of biological activity.
In the structure-based design of DDR1 inhibitors, computational investigation and molecular docking were used to identify a small hydrophobic recess in the ATP binding pocket, guiding the synthesis of more potent derivatives. nih.govacs.org The inability of a lead compound to dock into the Abl binding pocket suggested its potential for kinase selectivity. nih.govacs.org
Furthermore, 3D-QSAR models have been successfully applied to other tetrahydroquinoline derivatives to understand the structural requirements for their activity as LSD1 inhibitors. mdpi.com These computational approaches not only help in rationalizing the observed SAR but also aid in the design of novel compounds with improved biological profiles.
Structure-Based Drug Design Principles Applied to Tetrahydroisoquinolines
Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors. This approach has been successfully applied to the development of selective tetrahydroisoquinoline-based inhibitors.
The design of selective DDR1 inhibitors is a prime example of structure-based drug design. By analyzing the co-crystal structure of an inhibitor bound to DDR1, researchers were able to identify key interactions and available pockets within the active site. This knowledge guided the introduction of specific substituents to enhance potency and selectivity. nih.govacs.org For instance, the design of the R1-methyl and ethyl derivatives was a direct result of identifying a hydrophobic pocket in the DDR1 binding site. nih.govacs.org
Similarly, understanding the structural differences between the binding sites of DDR1 and the off-target kinase Abl allowed for the rational design of selective inhibitors. The tetrahydroisoquinoline scaffold was shown to force the pyrimidinyl moiety into a conformation that prevented critical interactions with key residues in Abl. nih.govacs.org This principle of exploiting structural differences between targets is a cornerstone of modern drug discovery. The design of matrix-metalloproteinase (MMP) inhibitors based on the tetrahydroisoquinoline scaffold also relied heavily on available X-ray structures of MMP-8/inhibitor complexes to guide the design of substituents that would fit into the S1' hydrophobic specificity pocket. ukzn.ac.za
Advanced Analytical Methodologies for Detection and Quantification
Methods for Analysis in Biological Samples
Analysis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline in biological samples such as plasma, urine, or tissue homogenates is challenging due to the complexity of the matrix and the typically low concentrations of the analyte. The following methodologies are employed to achieve the necessary selectivity and sensitivity.
Liquid chromatography coupled with tandem mass spectrometry is a powerful and widely adopted technique for the quantitative analysis of tetrahydroisoquinolines in biological fluids. rsc.orgjsbms.jp Its high sensitivity and selectivity make it the method of choice for detecting trace levels of analytes.
The process involves chromatographic separation, typically using a reversed-phase column (e.g., C18 or a specialized phase like cyanopropyl), followed by detection with a tandem mass spectrometer. jsbms.jp Ionization is commonly achieved using an electrospray ionization (ESI) source operating in positive ion mode, as the secondary amine in the tetrahydroisoquinoline structure is readily protonated.
For quantification, the multiple reaction monitoring (MRM) mode is utilized. jsbms.jp In this mode, the first quadrupole of the mass spectrometer is set to select the protonated molecular ion (the precursor ion, [M+H]⁺) of this compound, which has a mass-to-charge ratio (m/z) of 148.2. This precursor ion is then fragmented in a collision cell, and the second quadrupole selects a specific, characteristic fragment ion (the product ion) for detection. This process ensures high specificity, as it minimizes interference from other matrix components. A common fragmentation pathway for related tetrahydroisoquinolines involves the loss of side chains or cleavage of the heterocyclic ring. jsbms.jp
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Value/Condition |
|---|---|
| Chromatography | |
| Column | Reversed Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile or Methanol rsc.org |
| Flow Rate | 0.2 - 0.4 mL/min jsbms.jprsc.org |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 148.2 |
| Product Ions (MRM) | e.g., m/z 133.1 (loss of methyl), m/z 117.1 (ring fragmentation) |
Gas chromatography combined with mass spectrometry is another robust technique for the analysis of tetrahydroisoquinoline derivatives. nih.govdntb.gov.ua However, due to the polarity and potential for thermal lability of the N-H group, derivatization is often a necessary step to improve the compound's volatility and chromatographic peak shape. jsbms.jpscirp.org Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). researchgate.net
Following separation on a capillary column (typically a non-polar or medium-polarity phase like DB-5ms), the analyte enters the mass spectrometer. Electron Ionization (EI) is commonly used, which generates a characteristic fragmentation pattern that can be used for structural confirmation by comparing it to a spectral library. scirp.org The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 147 and fragments corresponding to the loss of a methyl group or benzylic cleavage. Chemical Ionization (CI) can also be employed as a softer ionization technique, which produces a more prominent protonated molecular ion [M+H]⁺, aiding in the confirmation of the molecular weight. researchgate.net
Table 2: Predicted GC/MS Data for Derivatized this compound
| Parameter | Description |
|---|---|
| Gas Chromatography | |
| Column | e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane |
| Carrier Gas | Helium core.ac.uk |
| Temperature Program | Ramped from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 280°C) |
| Mass Spectrometry (EI) | |
| Molecular Ion (M⁺) | m/z 147 (for underivatized); higher for derivatized form |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules. rsc.orgamazonaws.com While generally less sensitive than mass spectrometry-based methods and thus not typically used for trace quantification in biological samples, it is essential for characterizing the pure substance and reference standards. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
For this compound, the ¹H NMR spectrum would display characteristic signals for the aromatic protons, the aliphatic protons of the tetrahydroisoquinoline core, and the methyl group protons. The aromatic protons would appear as a set of signals in the aromatic region (approx. δ 7.0-7.2 ppm), with splitting patterns indicative of their substitution on the benzene (B151609) ring. The methyl group would appear as a singlet at approximately δ 2.3 ppm. The methylene (B1212753) protons at positions C1, C3, and C4 would show distinct signals in the aliphatic region (approx. δ 2.7-4.1 ppm). rsc.orgias.ac.in
The ¹³C NMR spectrum would show distinct resonances for each of the 10 carbon atoms in the molecule, including the methyl carbon, the three aliphatic carbons of the heterocyclic ring, and the six aromatic carbons. rsc.orgamazonaws.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
|---|---|---|---|
| Aromatic CHs | 7.0 - 7.2 | Methyl C | ~21 |
| C1-H₂ | ~4.0 | C4 | ~29 |
| C3-H₂ | ~3.2 | C3 | ~43 |
| C4-H₂ | ~2.8 | C1 | ~47 |
| N-H | Variable (broad) | Aromatic CHs | 126 - 130 |
Note: Predicted values are based on general chemical shift ranges for similar structures and may vary depending on the solvent and experimental conditions. illinois.edu
Infrared (IR) spectroscopy is a rapid and non-destructive technique used primarily for the identification of functional groups within a molecule. upi.edu For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features.
Key expected absorption bands include a moderate peak for the N-H stretch of the secondary amine (around 3300-3400 cm⁻¹), multiple peaks for C-H stretching from both the aromatic ring (>3000 cm⁻¹) and the aliphatic CH₂ and CH₃ groups (<3000 cm⁻¹), and characteristic C=C stretching absorptions for the aromatic ring (in the 1450-1600 cm⁻¹ region). nih.govnist.gov The presence of these specific bands can confirm the identity of the compound when compared against a reference spectrum.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (CH₃, CH₂) | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the qualitative analysis and separation of compounds. akjournals.comakjournals.com It can be used for preliminary screening of biological extracts or for monitoring the progress of a reaction.
For the analysis of basic compounds like this compound, a silica (B1680970) gel plate is commonly used as the stationary phase. oup.com The mobile phase typically consists of a mixture of organic solvents, such as chloroform, methanol, or ethyl acetate. To prevent peak tailing, which is common for amines on silica plates, a small amount of a basic modifier like ammonia (B1221849) or diethylamine (B46881) is often added to the mobile phase. oup.comoup.com The separated spots are visualized under UV light (at 254 nm) or by staining with a suitable reagent, such as iodine vapor or Dragendorff's reagent. The retention factor (Rf) value is then calculated to aid in identification.
Table 5: General TLC System for Isoquinoline (B145761) Alkaloids
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ plates oup.com |
| Mobile Phase Example | Chloroform : Methanol : Ammonia (e.g., 85:14:1, v/v/v) akjournals.com |
| Application | Sample spotted 1 cm from the bottom edge |
| Development | In a saturated chromatography chamber |
Sample Preparation Techniques (e.g., Solvent Extraction, Solid-Phase Extraction)
Effective sample preparation is a critical prerequisite for reliable analysis of this compound in biological matrices. nist.gov The primary goals are to remove interfering substances (such as proteins and lipids), concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. sigmaaldrich.com
Solvent Extraction , also known as Liquid-Liquid Extraction (LLE), involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. For a basic compound like this compound, the pH of the aqueous sample is first adjusted to a basic pH (e.g., pH 9-10) to ensure the analyte is in its neutral, un-ionized form. This increases its solubility in the organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether). After vigorous mixing and centrifugation, the organic layer containing the analyte is separated, evaporated, and the residue is reconstituted in a suitable solvent for analysis. jsbms.jp
Solid-Phase Extraction (SPE) is a more selective and often more efficient technique than LLE, and it is amenable to automation in 96-well plate formats. researchgate.net The process involves passing the pre-treated biological sample through a cartridge containing a solid sorbent. For tetrahydroisoquinolines, mixed-mode cation-exchange sorbents or polymeric reversed-phase sorbents (like Oasis HLB) are highly effective. nih.govresearchgate.net The general steps are:
Conditioning: The sorbent is wetted with a solvent like methanol.
Equilibration: The sorbent is rinsed with a solution similar to the sample matrix (e.g., water or buffer).
Loading: The pre-treated sample is passed through the cartridge, and the analyte is retained on the sorbent.
Washing: Interfering substances are removed by washing the cartridge with a weak solvent that does not elute the analyte.
Elution: The purified analyte is recovered from the sorbent using a strong organic solvent, often acidified or basified to disrupt the analyte-sorbent interaction. sigmaaldrich.com
The resulting eluate can then be evaporated and reconstituted for injection into the analytical system. researchgate.net
Application of Deuterated Internal Standards for Quantification
The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry-based assays. For the analysis of 7-MeTIQ, a deuterated analog would be the ideal internal standard. This approach is well-established for other TIQs, where deuterated standards like 1-MeTIQ-d4 are employed to correct for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement. jsbms.jplcms.cz
A deuterated internal standard for 7-MeTIQ would have nearly identical chemical and physical properties to the unlabeled analyte, ensuring they co-elute during chromatographic separation and experience similar ionization efficiencies in the mass spectrometer's source. scispace.com This co-elution is critical for compensating for matrix-induced fluctuations. scispace.com Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the known concentration of the internal standard. This ratio is then used to determine the concentration of the analyte in the sample by referencing a calibration curve.
In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) setup, specific mass transitions for both the analyte and the deuterated internal standard are monitored using Multiple Reaction Monitoring (MRM). For instance, in the analysis of the related compound 1-MeTIQ, the protonated molecule [M+H]⁺ at m/z 147.8 is selected as the precursor ion, which then fragments to a specific product ion (e.g., m/z 130.8). jsbms.jp Its deuterated standard, 1-MeTIQ-d4, would have a precursor ion at m/z 151.8, fragmenting to a distinct product ion (e.g., m/z 133.8). jsbms.jp A similar targeted approach would be developed for 7-MeTIQ and its corresponding deuterated standard.
Table 1: Example of MRM Transitions for Tetrahydroisoquinoline Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| TIQ | 133.8 | 90.9 |
| 1-MeTIQ | 147.8 | 130.8 |
| 1-MeTIQ-d4 (IS) | 151.8 | 133.8 |
Data extrapolated from studies on related TIQ compounds. jsbms.jp
Method Validation Parameters (e.g., Limits of Detection, Recoveries, Linearity)
A rigorous method validation is essential to ensure the reliability of any analytical procedure for 7-MeTIQ. The validation process assesses several key performance characteristics according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov
Linearity: The linearity of the method is established by analyzing a series of calibration standards at different concentrations. The response (peak area ratio of analyte to internal standard) is plotted against the concentration, and a linear regression is applied. For the analysis of TIQ and 1-MeTIQ using LC-MS/MS, excellent linearity has been demonstrated, with correlation coefficients (r²) consistently greater than 0.99 over the selected concentration ranges. jsbms.jp
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.com For closely related TIQs, highly sensitive methods have achieved low limits of detection. For example, using LC-MS/MS, the LOD for TIQ was reported as 0.10 ng/mL and for 1-MeTIQ as 0.01 ng/mL. jsbms.jp For salsolinol, a catecholic TIQ, a GC-MS method reported an LOQ of 100 pg/ml for each enantiomer. nih.gov
Recoveries: The recovery of an analytical method refers to the efficiency of the extraction process. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a standard solution of the same concentration. High and consistent recoveries are crucial for accurate quantification. In methods developed for TIQ and 1-MeTIQ from biological matrices like rat brain and liver homogenates, recoveries have been reported to be greater than 93%. jsbms.jp This high recovery often precludes the need for sample concentration steps, which can lead to analyte loss. jsbms.jp
Table 2: Method Validation Parameters for a Validated LC-MS/MS Method for TIQ and 1-MeTIQ
| Parameter | TIQ | 1-MeTIQ |
| Linearity (r²) | >0.99 | >0.99 |
| LOD | 0.10 ng/mL | 0.01 ng/mL |
| Recovery (Brain) | 92.1 ± 5.6% | 96.3 ± 8.1% |
| Recovery (Liver) | 93.2 ± 6.0% | 94.1 ± 8.8% |
This table presents data from a validated method for analogous compounds, which serves as a benchmark for the expected performance of a method for 7-MeTIQ. jsbms.jp
Protection Against Auto-Oxidation in Biological Sample Analysis
Tetrahydroisoquinolines, particularly those with hydroxyl groups on the aromatic ring, are susceptible to auto-oxidation, which can lead to the formation of degradation products and result in an underestimation of the true concentration. While 7-MeTIQ lacks the highly labile catechol structure of compounds like salsolinol, the secondary amine and the tetrahydroisoquinoline ring system can still be prone to oxidative degradation, especially during sample collection, storage, and extraction procedures.
To mitigate auto-oxidation, it is standard practice to incorporate antioxidants into the solutions used for sample homogenization and extraction. A common approach involves the use of a combination of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), and a reducing agent, like ascorbic acid. jsbms.jp These are typically added to an acidic solution, such as 0.4 M perchloric acid, which is used to precipitate proteins and extract the amines from the biological matrix. jsbms.jp EDTA sequesters metal ions that can catalyze oxidation reactions, while ascorbic acid acts as a sacrificial antioxidant, protecting the analyte from degradation. jsbms.jp The potential for photo-oxidation also exists, suggesting that samples should be protected from light during processing and storage. mdpi.com
In Vitro and in Vivo Research Models
Cell-Based Assays for Biological Activity
Cell-based assays are fundamental in determining the direct effects of a compound on cellular functions. For tetrahydroisoquinoline derivatives, researchers commonly employ neuroblastoma and microglial cell lines to assess neuroprotective and anti-inflammatory properties.
The initial evaluation of a compound's biological effect often involves assessing its cytotoxicity. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (lactate dehydrogenase) release assays are standard methods to determine cell viability and membrane integrity, respectively.
Table 1: General Cytotoxicity of Tetrahydroisoquinoline Derivatives in SH-SY5Y Cells
| Compound Class | General Effect on Cell Viability | Associated Mechanism |
|---|---|---|
| Catechol Isoquinolines | Generally more toxic | Not specified in detail |
| Non-Catechol Isoquinolines | Generally less toxic | Not specified in detail |
Note: This table represents general findings for a class of compounds and not specifically for 7-Methyl-1,2,3,4-tetrahydroisoquinoline.
To investigate the anti-inflammatory potential of compounds, researchers often use cell lines like BV-2 microglial cells, which are key immune cells in the central nervous system. Upon stimulation with inflammatory agents like lipopolysaccharide (LPS), these cells upregulate the expression of various inflammatory markers.
Specific studies on the effect of this compound on gene expression in BV-2 cells were not identified in the search results. However, studies on other tetrahydroquinoline and isoquinoline (B145761) derivatives demonstrate the utility of this model. For instance, certain novel 1,2,3,4-tetrahydroquinoline (B108954) derivatives have been shown to inhibit the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated BV-2 cells. nih.gov Similarly, some isoquinoline-1-carboxamide (B73039) derivatives have also demonstrated potent suppression of these inflammatory mediators in the same cell line. nih.govmdpi.com These studies typically involve quantifying the mRNA levels of inflammatory genes to assess the compound's anti-inflammatory activity.
Animal Models of Disease
Animal models are indispensable for evaluating the physiological and behavioral effects of a compound in a complex living system. For a compound like 7-MeTIQ, models of neurodegenerative diseases and substance abuse are particularly relevant.
Behavioral tests are used to assess the functional outcomes of a compound's administration in animal models of disease. While specific data for 7-MeTIQ is limited, research on the closely related compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1-MeTIQ) provides some insights.
In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease, which is characterized by motor deficits, pretreatment with 1-MeTIQ has been shown to prevent MPTP-induced bradykinesia (slowness of movement). nih.govnih.gov The (R)-enantiomer of 1-MeTIQ, in particular, has been demonstrated to protect against TIQ-induced bradykinesia. nih.gov Behavioral tests such as the rotarod test and the vertical grid test are commonly used to evaluate motor coordination and strength in this model. nih.govmdpi.comimrpress.com
The forced swim test and tail suspension test are standard behavioral assays for assessing potential antidepressant-like effects of compounds, but no studies were found that specifically used these tests for this compound.
Neurochemical analyses are performed to understand how a compound affects neurotransmitter systems in the brain. In the context of Parkinson's disease models, the focus is often on the dopaminergic system.
Studies on 1-MeTIQ in the MPTP mouse model have shown that it can prevent the MPTP-induced reduction of dopamine (B1211576) and its metabolites in the striatum. nih.gov Specifically, pretreatment with (R)-1-MeTIQ and its racemate prevented the TIQ-induced decrease in striatal dopamine levels. nih.gov Another study reported that a derivative of 1-MeTIQ, 1-Me-N-propargyl-TIQ, blocked the MPTP-induced reduction in striatal dopamine content. nih.govcdnsciencepub.com
In a rat model of cocaine self-administration, 1-MeTIQ was found to significantly increase dopamine concentration in limbic structures. nih.gov
Table 2: Neurochemical Effects of 1-MeTIQ in Animal Models
| Animal Model | Brain Region | Effect on Dopamine (DA) |
|---|---|---|
| MPTP Mouse Model | Striatum | Prevents MPTP-induced reduction in DA and its metabolites nih.gov |
Note: The specific isomer of 1-MeTIQ was not always specified as the 7-methyl isomer in these studies.
Histopathological and immunochemical analyses allow for the direct examination of tissue and cellular changes in response to a compound. This is particularly important in neurodegenerative disease models to assess the extent of neuronal survival and neuroinflammation.
In the MPTP mouse model, a key pathological hallmark is the loss of dopaminergic neurons in the substantia nigra. nih.govsemanticscholar.org Studies have shown that the (R)-enantiomer of 1-MeTIQ and its racemate can protect against the loss of tyrosine hydroxylase-positive cells (a marker for dopaminergic neurons) in the substantia nigra pars compacta induced by TIQ. nih.gov Similarly, 1-Me-N-propargyl-TIQ, a derivative of 1-MeTIQ, was found to inhibit the MPTP-induced reduction in the number of nigral tyrosine hydroxylase-positive cells. nih.govcdnsciencepub.com
Microglial activation is a sign of neuroinflammation and is another pathological feature observed in the MPTP model. researchgate.net While the direct effect of 7-MeTIQ on microglial activation in vivo has not been detailed, the in vitro data on related compounds suggest a potential for anti-inflammatory effects, which would be relevant to this aspect of the pathology. nih.govnih.govmdpi.com
Pharmacokinetic Studies (e.g., Blood-Brain Barrier Penetration, Microsomal Enzyme Stability)
The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion, is fundamental to understanding its potential physiological effects. For centrally acting agents, two critical parameters are the ability to cross the blood-brain barrier (BBB) and the stability against metabolic enzymes, often assessed using liver microsomes. While direct and comprehensive pharmacokinetic data for this compound is limited in publicly available scientific literature, valuable insights can be drawn from studies on structurally analogous tetrahydroisoquinoline compounds.
Blood-Brain Barrier Penetration
The capacity of a compound to penetrate the blood-brain barrier is a prerequisite for its direct action within the central nervous system. Research on close structural analogs of this compound provides strong evidence that this class of compounds can effectively cross the BBB.
A key study investigated the distribution of radiolabeled 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in rats. The findings revealed that these compounds not only penetrate the BBB but also accumulate in the brain tissue. nih.gov At 4 hours after administration, the concentration of these labeled compounds in the brain was approximately 4.5 times higher than in the blood. nih.gov Furthermore, the majority of the radioactivity in the brain corresponded to the unchanged parent compounds, indicating that they are not rapidly metabolized within the brain. nih.gov
| Compound | Animal Model | Time Point | Brain-to-Blood Concentration Ratio |
|---|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Rat | 4 hours | ~4.5 |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Rat | 4 hours | ~4.5 |
These findings suggest that the tetrahydroisoquinoline scaffold is conducive to crossing the blood-brain barrier. The presence of a methyl group at the 1-position does not appear to hinder this process. While this provides a strong indication, it is important to note that the specific impact of a methyl group at the 7-position on the BBB penetration of this compound has not been explicitly reported.
Microsomal Enzyme Stability
The metabolic stability of a compound is a critical determinant of its half-life and duration of action in the body. In vitro assays using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are commonly employed to assess this stability.
Further illustrating the metabolic susceptibility of this class of compounds, a study on 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) identified several metabolites. After oral administration to rats, both compounds were partially excreted as 4-hydroxy derivatives, indicating that hydroxylation is a metabolic pathway. nih.gov Small amounts of N-methylated and dehydrogenated metabolites were also detected. nih.gov
While not a direct measure of microsomal stability, in vivo pharmacokinetic parameters of some 7-substituted tetrahydroisoquinoline derivatives have been reported. A study on a series of 2,7-substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives provides some insight into how modifications at the 7-position can influence a compound's pharmacokinetic profile after oral administration in rats.
| Compound Derivative | Cmax (µg/mL) | AUC (µg·h/mL) |
|---|---|---|
| Compound A | 7.0 | 63.9 |
| Compound B | 11.4 | 134.7 |
Note: The compounds in this table are complex derivatives of 7-substituted tetrahydroisoquinoline and not this compound itself. The data is presented to illustrate the pharmacokinetic potential of 7-substituted analogs.
This data demonstrates that compounds with substitutions at the 7-position of the tetrahydroisoquinoline ring can achieve significant systemic exposure, though it does not provide specific details on their metabolic stability in a microsomal assay. The lack of direct in vitro data for this compound highlights a gap in the current understanding of its pharmacokinetic properties.
Future Research Directions and Therapeutic Potential
Development of Novel Tetrahydroisoquinoline Analogs for Specific Therapeutic Targets
The THIQ scaffold is highly amenable to chemical modification, allowing for the synthesis of diverse analogs tailored to specific biological targets. nih.gov Future research will likely involve creating a library of derivatives based on the 7-Methyl-1,2,3,4-tetrahydroisoquinoline structure. Synthetic strategies such as the Pictet-Spengler and Bischler-Napieralski reactions are common methods for constructing the THIQ core and can be adapted for this purpose. rsc.org
By modifying substituents on the aromatic ring, the nitrogen atom, or other positions, novel analogs can be designed to enhance potency, selectivity, and pharmacokinetic properties. For instance, research on other THIQ analogs has led to the development of compounds that target unconventional proteins like galectin-3, which is involved in cell migration, by binding outside of its primary carbohydrate-binding site. wsu.edu Similarly, other synthetic THIQs have been developed as potent inhibitors of challenging cancer targets like KRas. nih.gov The development of 7-methyl-THIQ analogs would aim to identify novel agents for these and other validated therapeutic targets.
| Compound/Analog Class | Therapeutic Target(s) | Potential Application | Reference |
|---|---|---|---|
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) | Monoamine Oxidase (MAO-A/B), Glutamatergic System | Neuroprotection, Antidepressant, Parkinson's Disease | sigmaaldrich.comnih.gov |
| DX-52-1 | Radixin, Galectin-3 | Inhibition of Cell Migration, Cancer | wsu.edu |
| GM-3-18 | KRas | Anti-cancer (Colon Cancer) | nih.gov |
| AMTIQ | Microglial Activation | Neuroinflammation, Parkinson's Disease | rsc.org |
Elucidation of Comprehensive Mechanisms of Action
A critical area of future research will be to fully understand the molecular mechanisms by which this compound and its derivatives exert their biological effects. The closely related endogenous amine, 1MeTIQ, is known to have a complex mechanism of action that contributes to its neuroprotective properties. nih.govresearchgate.net
Key mechanisms associated with 1MeTIQ that warrant investigation for the 7-methyl isomer include:
Monoamine Oxidase (MAO) Inhibition : 1MeTIQ is a moderate, reversible inhibitor of both MAO-A and MAO-B, enzymes that break down key neurotransmitters. sigmaaldrich.com This activity is linked to its antidepressant and parkinsonism-preventing effects. sigmaaldrich.com
Free Radical Scavenging : The ability to neutralize harmful reactive oxygen species is a crucial component of neuroprotection. nih.govresearchgate.net
Antagonism of the Glutamatergic System : 1MeTIQ has been shown to protect against glutamate-induced excitotoxicity, a key factor in neuronal cell death in various neurodegenerative conditions. nih.govresearchgate.net
Future studies on this compound would involve a combination of in vitro enzymatic assays, cell-based studies, and in vivo animal models to determine if it shares these mechanisms or possesses a unique pharmacological profile.
Optimization of Pharmacological Properties and Efficacy
Once lead compounds based on the 7-methyl-THIQ scaffold are identified, a significant research effort will be directed toward optimizing their drug-like properties. This involves a multidisciplinary approach combining medicinal chemistry, pharmacology, and computational modeling. Key areas for optimization include improving metabolic stability, enhancing oral bioavailability, and ensuring adequate penetration of the blood-brain barrier for central nervous system disorders. rsc.org For example, the incorporation of lipid-like substituents has been explored in some THIQ analogs to improve absorption properties. rsc.org Another derivative, AMTIQ, was shown to have better blood-brain barrier penetration and stability compared to its parent compound. rsc.org These strategies could be applied to refine 7-methyl-THIQ derivatives into viable clinical candidates.
Exploration of Synergistic Effects with Existing Therapeutic Agents
Combining therapeutic agents is a cornerstone of modern medicine, often leading to enhanced efficacy and reduced side effects. Future research should explore the potential for this compound analogs to act synergistically with existing drugs. For example, certain THIQ derivatives designed from the anti-platelet drug ticlopidine (B1205844) were found to potentiate the activity of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, THIQ-based compounds have been evaluated as multidrug resistance reversal agents in cancer, suggesting they could be used to resensitize tumors to standard chemotherapies. researchgate.net Investigating 7-methyl-THIQ derivatives in combination with current treatments for neurodegeneration, addiction, or inflammatory diseases could open new therapeutic avenues.
Potential as Candidates for Neurodegenerative Diseases, Addiction, and Inflammatory Disorders
The THIQ scaffold is strongly associated with activity in the central nervous system, making it a promising starting point for drugs targeting a range of neurological and psychiatric conditions. nih.govrsc.org
Neurodegenerative Diseases : The neuroprotective profile of 1MeTIQ, particularly its ability to counteract the effects of neurotoxins like MPTP and rotenone (B1679576) in animal models of Parkinson's disease, is well-documented. nih.gov Notably, a patent has mentioned this compound in the context of developing ferroptosis inhibitors, a novel strategy for preventing cell death in conditions like Parkinson's and Alzheimer's disease. google.com
Addiction : 1MeTIQ has shown considerable potential as a drug for combating substance abuse. nih.govresearchgate.net Studies in animal models of cocaine self-administration suggest it can attenuate craving, a core component of addiction. nih.govresearchgate.net The underlying mechanism may relate to its modulation of dopamine (B1211576) and glutamate (B1630785) systems. Given the significant role of neuroinflammation in addictive disorders, this presents another avenue for exploration. mdpi.commdpi.com
Inflammatory Disorders : Many THIQ analogs possess anti-inflammatory properties. nih.gov Some derivatives have been shown to suppress inflammatory responses in activated microglial cells, which are key mediators of neuroinflammation in the brain. rsc.org This is highly relevant for neurodegenerative diseases, where inflammation is a critical component of the pathology. rsc.org
| Disorder Category | Key Research Findings for THIQ Analogs | Future Direction for 7-Methyl-THIQ | Reference |
|---|---|---|---|
| Neurodegenerative Diseases | 1MeTIQ protects dopaminergic neurons from toxins (MPTP, rotenone). | Investigate neuroprotective effects, especially via ferroptosis inhibition. | nih.govgoogle.com |
| Addiction | 1MeTIQ attenuates craving in cocaine addiction models. | Evaluate efficacy in models of opioid, alcohol, and stimulant addiction. | nih.govresearchgate.net |
| Inflammatory Disorders | Analogs suppress inflammatory cytokine production in brain immune cells. | Assess anti-inflammatory and neuroinflammatory activity. | nih.govrsc.org |
| Cancer | THIQ is a "privileged scaffold" for designing inhibitors of targets like KRas and for reversing drug resistance. | Screen for anticancer activity and synergy with existing chemotherapies. | nih.govnih.gov |
Application in Medicinal Chemistry and Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold is a versatile and valuable tool in drug discovery. nih.govtandfonline.com Its rigid structure provides a reliable framework for positioning functional groups to interact with biological targets, while its synthetic accessibility allows for the creation of large, diverse chemical libraries. researchgate.net THIQ-based compounds have been successfully developed as inhibitors of enzymes, modulators of receptors, and agents that disrupt protein-protein interactions. tandfonline.com The future application of this compound in medicinal chemistry will involve its use as a foundational structure for de novo drug design, leveraging computational methods and high-throughput screening to identify novel bioactive agents for a wide spectrum of diseases. nih.gov
Q & A
Q. Q1: What are the most effective synthetic routes for 7-Me-THIQ, and how do reaction conditions influence yield and purity?
Answer: 7-Me-THIQ synthesis typically involves cyclization of phenethylamine derivatives. A three-step method includes:
Acetylation of phenethylamine with acetyl chloride.
Cyclization using polyphosphoric acid (PPA) at 80–100°C.
Reduction with potassium borohydride to yield 7-Me-THIQ .
Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield (up to 67%) by enhancing energy transfer . Key factors affecting purity include solvent choice (e.g., acetonitrile vs. DCM) and purification via recrystallization or chromatography .
Q. Q2: How can researchers confirm the structural integrity of 7-Me-THIQ derivatives post-synthesis?
Answer:
- 1H-NMR spectroscopy : Analyze chemical shifts for aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3–2.8 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., 147.22 g/mol for 7-Me-THIQ) and fragmentation patterns .
- HPLC : Assess purity (>95% required for pharmacological studies) using reverse-phase columns .
Q. Q3: What preliminary assays are recommended to evaluate the biological activity of 7-Me-THIQ?
Answer:
- In vitro neuroprotection assays : Measure inhibition of glutamate-induced excitotoxicity in rat cortical neurons (IC₅₀ values typically 10–50 µM) .
- MAO inhibition : Use spectrophotometric assays with kynuramine as a substrate; 7-Me-THIQ shows reversible MAO-A/B inhibition (Ki ~ 20–50 µM) .
- Antioxidant activity : Quantify free radical scavenging via DPPH or ABTS assays .
Advanced Research Questions
Q. Q4: How do substituents at the 6- and 7-positions of THIQ derivatives modulate receptor selectivity (e.g., dopamine D3 vs. κ-opioid receptors)?
Answer:
- 7-Methoxy groups : Enhance affinity for κ-opioid receptors (e.g., Ke = 0.37 nM for compound 12) by forming hydrogen bonds with Tyr139 in the receptor pocket .
- N-Alkylation : Increases dopamine D3 receptor selectivity (e.g., 123-fold selectivity for compound 51) by optimizing steric interactions with transmembrane helices .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide substituent design .
Q. Q5: What experimental designs resolve contradictions in reported neuroprotective vs. neurotoxic effects of THIQ derivatives?
Answer: Contradictions arise from differences in:
- Substituent patterns : 7-Me-THIQ is neuroprotective, while 1-benzyl-THIQ derivatives induce apoptosis in dopaminergic neurons .
- Dosage and exposure time : Acute 7-Me-THIQ administration (10 mg/kg) reduces oxidative stress, but chronic use may alter MAO activity .
- Model systems : Use in vivo microdialysis (e.g., kainate-induced glutamate release in rat cortex) to correlate neurochemical changes with behavior .
Q. Q6: What methodologies optimize the pharmacokinetic profile of 7-Me-THIQ for CNS-targeted therapies?
Answer:
- LogP optimization : Aim for logP ~2.5 (e.g., via halogenation) to enhance blood-brain barrier penetration .
- Prodrug strategies : Esterify hydroxyl groups to improve solubility (e.g., acetate prodrugs with 80% oral bioavailability) .
- Metabolic stability assays : Use liver microsomes to identify cytochrome P450-mediated degradation pathways .
Methodological Guidance for Contradictory Data
- Dose-response curves : Use at least 5 concentrations to identify biphasic effects (e.g., neuroprotection at low doses vs. toxicity at high doses) .
- Isomeric purity : Chiral HPLC ensures enantiomeric separation; (R)-7-Me-THIQ is 10× more potent than (S)-isomer in NMDA antagonism .
- Cross-species validation : Compare rodent and primate models to assess translational relevance (e.g., MPTP-induced Parkinsonism in primates vs. rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
